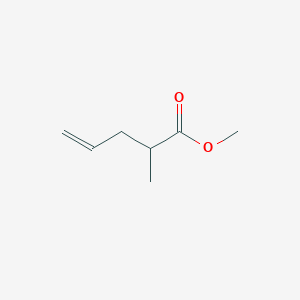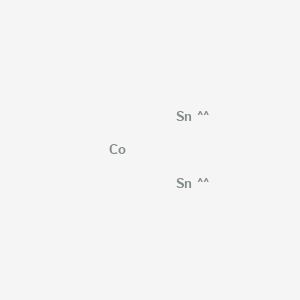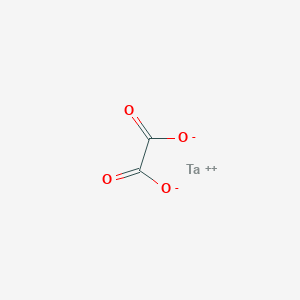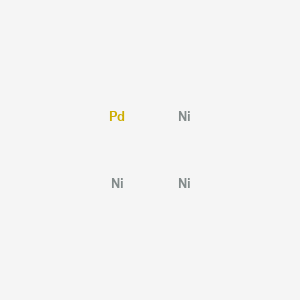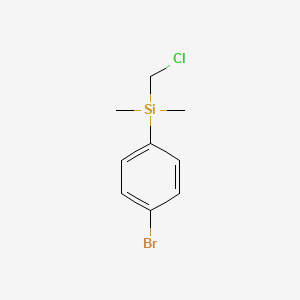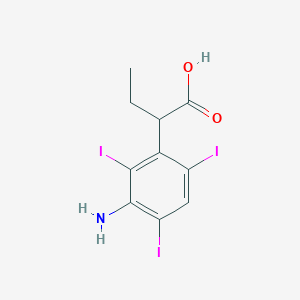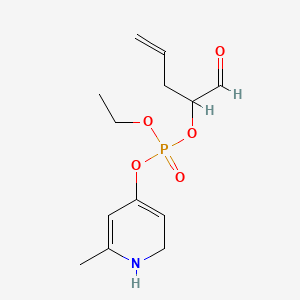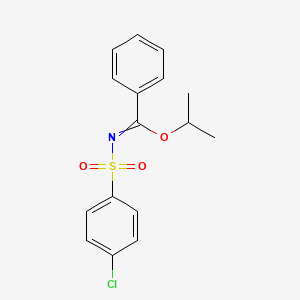
4-Octyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes, which are heterocyclic acetals. The structure of this compound consists of a five-membered ring containing two oxygen atoms at the 1 and 3 positions, with an octyl group attached to the fourth carbon. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Octyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. One common method involves the reaction of nonanal (an aldehyde) with 1,2-propylene glycol in the presence of anhydrous calcium chloride and p-toluenesulfonic acid. The reaction is typically carried out at a temperature of 50-55°C for 1.5 hours, followed by washing and distillation to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and distillation columns to ensure high yield and purity. The reaction conditions are optimized to maintain the desired temperature and pressure, and the product is purified through distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Octyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.
Substitution: The octyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce diols.
Aplicaciones Científicas De Investigación
4-Octyl-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a co-monomer in the synthesis of polyacetals and other polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for bioactive molecules.
Industry: It is utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Octyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes hydrogen abstraction, leading to the formation of reactive intermediates. These intermediates can further react to form stable products such as formic acid and ethylene carbonate . The compound’s ability to form stable intermediates makes it useful in various chemical transformations.
Comparación Con Compuestos Similares
4-Octyl-1,3-dioxolane can be compared with other similar compounds, such as:
1,3-Dioxane: A six-membered ring analog with similar chemical properties but different reactivity due to the ring size.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, which behaves differently in chemical reactions.
Poly(1,3-dioxolane): A polymer form used in solid-state batteries and other applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and stability, making it valuable for various applications.
Propiedades
Número CAS |
15138-49-5 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
4-octyl-1,3-dioxolane |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-11-9-12-10-13-11/h11H,2-10H2,1H3 |
Clave InChI |
KKHCORREYDFUFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1COCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
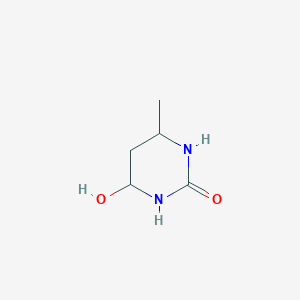
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
